Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
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Overview
Description
Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s rigid bicyclic framework provides a distinct three-dimensional shape, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This reaction is facilitated by photochemistry, where light energy is used to drive the formation of the bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the photochemical reaction using specialized equipment. The process would need to ensure consistent light exposure and efficient mixing of reactants to achieve high yields. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological targets in novel ways, making it a valuable tool in drug discovery.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including neurological disorders.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
- Bicyclo[2.1.1]hexane derivatives
Uniqueness
Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate stands out due to its phenyl substitution, which imparts unique chemical and biological properties. This substitution can enhance the compound’s ability to interact with specific targets and improve its overall stability and reactivity .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-16-11(15)13-7-12(8-13,9-14-13)10-5-3-2-4-6-10/h2-6,14H,7-9H2,1H3 |
InChI Key |
UJTLYZTWVNELND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(CN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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